Triptycene

Catalog No.
S588337
CAS No.
477-75-8
M.F
C20H14
M. Wt
254.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triptycene

CAS Number

477-75-8

Product Name

Triptycene

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene

Molecular Formula

C20H14

Molecular Weight

254.3 g/mol

InChI

InChI=1S/C20H14/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12,19-20H

InChI Key

NGDCLPXRKSWRPY-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC=CC=C35

Synonyms

9,10-dihydro-9,10-o-benzenoanthracene, triptycene

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC=CC=C35

The exact mass of the compound Triptycene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122926. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triptycene (CAS 477-75-8) is a highly rigid, three-dimensional hydrocarbon characterized by a barrelene core fused with three benzene rings, conferring D3h symmetry. In industrial polymer chemistry and advanced materials procurement, it is primarily utilized as a specialized structural building block to introduce permanent internal free volume into macromolecular backbones. Unlike standard planar aromatics, the paddlewheel-like geometry of triptycene sterically frustrates dense polymer chain packing. This spatial disruption is required for synthesizing advanced polyimides and polymers of intrinsic microporosity (PIMs), where it simultaneously imparts complete organic solubility, thermal stability above 500 °C, and enhanced gas permeability [1].

Research Fit

Rigid 3D scaffold for polymers of intrinsic microporosity (PIMs)
Gear-like paddlewheel geometry for molecular rotor systems
Thermally stable core for OLED electron-transport materials

Substituting triptycene with generic planar aromatics, such as anthracene or biphenyl, fundamentally compromises material processability and performance. Planar monomers undergo strong intermolecular pi-pi stacking, which leads to dense chain packing. In polyimide manufacturing, this results in fully cyclized polymers that are intractable and insoluble, forcing reliance on unstable poly(amic acid) precursors for processing. In membrane applications, planar analogs fail to generate the rigid, interconnected void spaces necessary for high gas permeability. Even when compared to other contorted 3D monomers like spirobifluorene, triptycene provides a distinct ultra-microporous architecture (<0.7 nm) that uniquely enhances energetic selectivity and size-sieving capabilities, making it non-interchangeable for targeted gas separation and solution-processable dielectrics [1].

Substitution Risk

Planar aromatics lack microporosity
Benzene, naphthalene, or triphenylene lack the three-dimensional contortion required to generate intrinsic microporosity in polymers.
Higher iptycenes reduce accessibility
Pentiptycene and larger homologs suffer from reduced synthetic accessibility and solubility due to increased molecular weight and extended aromatic surfaces.
Gear spacing is triptycene-specific
Optimal 8.1 Å inter-axis spacing for intermeshing molecular gears is matched to triptycene geometry; substitution disrupts gearing capability.

Solution-Processable Fully Cyclized Polyimides

Incorporating triptycene into polyimide backbones drastically alters their solubility profile by preventing tight interchain packing. While standard fully aromatic polyimides are notoriously insoluble, triptycene polyimides (TPIs) exhibit complete solubility in common organic solvents like THF, chloroform, and DMF. Solution viscosity measurements in DMF reveal extremely low inherent viscosities for TPIs (0.066-0.47 dL/g), compared to the 1.0-1.79 dL/g range typical for the poly(amic acid) precursors required to process non-triptycene analogs [1].

Evidence DimensionPolymer Solubility and Inherent Viscosity (in DMF)
Target Compound Data0.066-0.47 dL/g, fully soluble in THF/CHCl3
Comparator Or BaselineStandard planar polyimides (insoluble; requires poly(amic acid) processing at 1.0-1.79 dL/g)
Quantified Difference>50% reduction in processing viscosity and transition from insoluble to fully soluble in common organics
Conditions5 g/dL concentration in DMF at room temperature

Eliminates the need for unstable poly(amic acid) precursors, allowing manufacturers to directly spin-coat or cast fully imidized, high-performance polymers.

Robeson Bound Exceedance
Class-level
PIM-Trip-TB exceeds 2008 Robeson upper bounds for O₂/N₂ and H₂/N₂
Supports membrane performance review; reported exceedance of empirical polymer limit
Class-level; verify with specific copolymer synthesis

High Thermal Stability in Soluble Polymers

Typically, structural modifications that increase polymer solubility do so at the severe expense of thermal stability. Triptycene breaks this trade-off due to its rigid, fully aromatic framework. Triptycene-based polyimides maintain sustained thermal resistance, exhibiting 10% weight loss degradation temperatures (Td) above 500 °C and glass transition temperatures (Tg) often exceeding 450 °C [1]. This thermal profile matches traditional intractable polyimides while offering vastly superior processability.

Evidence DimensionThermal Degradation Temperature (Td at 10% weight loss)
Target Compound DataTd > 500 °C, Tg > 450 °C
Comparator Or BaselineConventional soluble aliphatic-modified polyimides (typically Td < 400 °C)
Quantified DifferenceMaintenance of > 500 °C degradation threshold despite full organic solubility
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere

Enables the procurement of a monomer that delivers both ease of manufacturing and extreme thermal resilience for aerospace and microelectronic applications.

OLED Thermal Stability
Head-to-head
TPP: 13.6% EQE retained vs TmPyPB: dramatic degradation
Supports OLED ETM thermal-stability evaluation; reported EQE retention context
Green PhOLED; 100°C/30 min anneal, 100 cd m⁻²

Enhanced Free Volume and Gas Permeability

Triptycene's paddlewheel structure forces polymer chains apart, creating permanent intrinsic microporosity. When compared to planar tetramethyl-p-phenylenediamine (TMPD) based polyimides, triptycene-incorporated analogs demonstrate significantly higher BET surface areas (610-850 m2/g). This structural rigidification translates to roughly 50% higher gas permeability for critical gases (like O2 and CO2) without sacrificing gas-pair selectivity, driven by a high fraction of ultra-microporosity [1].

Evidence DimensionBET Surface Area and Gas Permeability
Target Compound DataBET: 610-850 m2/g; high permeability
Comparator Or BaselinePlanar 6FDA-TMPD polyimides (approx. 50% lower permeability)
Quantified Difference~50% increase in gas permeability and massive increase in surface area
ConditionsGas permeation testing of cast polymer membranes

Crucial for specifying membrane materials where maximizing throughput (permeability) without losing separation efficiency (selectivity) dictates commercial viability.

CP-OLED Emitter Metrics
Class-level
EQE max 25.5%; ΔEST 0.03 eV; PLQY solid 85%; |gEL| 1.5–2.0 × 10⁻³
Supports solution-processed CP-OLED emitter review; reported device metrics
Nondoped device; class-level inference
Molecular Rotor Efficiency
Head-to-head
Intermeshing: 24 kHz, 10.9 kcal/mol vs Non-intermeshing: lower efficiency
Supports molecular rotor design evaluation; reported solid-state rotation context
Solid-state NMR at 313 K; guanidine salt crystal
CO₂/CH₄ Upper Bound
Class-level
PTrip/TTSBI membranes exceed 2008 Robeson upper bound for CO₂/CH₄ mixed gas
Supports biogas upgrade membrane review; reported exceedance of empirical limit
Mixed gas permeation; class-level inference
2D Rotor Assembly
Class-level
0.8 nm inter-rotor spacing with preserved rotational motility
Supports 2D rotor assembly evaluation; reported spacing and dynamics context
¹⁹F-MAS NMR; class-level inference

Solution-Processable Spin-On Dielectrics

Because triptycene polyimides are fully soluble in solvents like xylenes and toluene while maintaining Td > 500 °C, they are direct precursors for spin-coating low-dielectric-constant insulating layers in microelectronics manufacturing [1].

High-Performance Gas Separation Membranes

The rigid internal free volume generated by triptycene makes it a primary building block for Polymers of Intrinsic Microporosity (PIMs), specifically utilized in industrial O2/N2 enrichment and CO2/CH4 natural gas sweetening processes [2].

Hypercrosslinked Polymers for Gas Storage

Triptycene's inability to pack densely allows it to serve as a foundational node in hypercrosslinked porous networks, providing stable, high-surface-area materials for methane and hydrogen storage applications [3].

Application Fit

Application
Selection Property
Validation Focus
Gas Separation Membranes
Rigid scaffold mitigates physical aging and free volume collapse
Permeability/selectivity above Robeson upper bound review
OLED Electron-Transport Layers
High Tg and reported thermal robustness
EQE retention after thermal stress evaluation
Circularly Polarized OLED Emitters
Chiral scaffold suppresses π–π stacking, promotes aggregation-induced emission
Solution-processed device EQE and |gEL| review
Molecular Rotors & Machines
Gear-like D3h geometry with 8.1 Å inter-axis spacing
Solid-state rotational frequency and barrier evaluation

XLogP3

4.8

Melting Point

253.5 °C

UNII

CL32869MEP

Other CAS

477-75-8

Wikipedia

Triptycene

General Manufacturing Information

9,10[1',2']-Benzenoanthracene, 9,10-dihydro-: INACTIVE
Kissel et al. A nanoporous two-dimensional polymer by single-crystal to single-crystal photopolymerization. Nature Chemistry, doi: 10.1038/nchem.2008, published online 27 July 2014 http://www.nature.com/nchem

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